![molecular formula C42H18K6N2O24S6 B12722584 hexapotassium;(2,9,24,31,38-pentasulfonatooxy-5,27-diazaundecacyclo[23.19.0.03,23.04,20.06,19.08,17.010,15.026,42.028,41.030,39.032,37]tetratetraconta-1,3(23),4(20),6,8,10,12,14,16,18,21,24,26(42),28,30,32,34,36,38,40,43-henicosaen-16-yl) sulfate CAS No. 85391-38-4](/img/structure/B12722584.png)
hexapotassium;(2,9,24,31,38-pentasulfonatooxy-5,27-diazaundecacyclo[23.19.0.03,23.04,20.06,19.08,17.010,15.026,42.028,41.030,39.032,37]tetratetraconta-1,3(23),4(20),6,8,10,12,14,16,18,21,24,26(42),28,30,32,34,36,38,40,43-henicosaen-16-yl) sulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexapotassium;(2,9,24,31,38-pentasulfonatooxy-5,27-diazaundecacyclo[2319003,2304,2006,1908,17010,15026,42028,41030,39032,37]tetratetraconta-1,3(23),4(20),6,8,10,12,14,16,18,21,24,26(42),28,30,32,34,36,38,40,43-henicosaen-16-yl) sulfate is a complex organic compound with multiple sulfonate groups and a highly intricate molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of hexapotassium;(2,9,24,31,38-pentasulfonatooxy-5,27-diazaundecacyclo[23.19.0.03,23.04,20.06,19.08,17.010,15.026,42.028,41.030,39.032,37]tetratetraconta-1,3(23),4(20),6,8,10,12,14,16,18,21,24,26(42),28,30,32,34,36,38,40,43-henicosaen-16-yl) sulfate typically involves multi-step organic synthesis. The process may include the following steps:
Formation of the core structure: This involves the construction of the undecacyclic core through a series of cyclization reactions.
Introduction of sulfonate groups: Sulfonation reactions are carried out to introduce the sulfonate groups at specific positions on the core structure.
Final assembly: The final step involves the coupling of the sulfonated core with the sulfate group under controlled conditions.
Industrial Production Methods
Industrial production of this compound would require large-scale synthesis techniques, including:
Batch reactors: for controlled reaction conditions.
Purification processes: such as crystallization or chromatography to isolate the desired product.
Quality control: measures to ensure the purity and consistency of the compound.
Chemical Reactions Analysis
Types of Reactions
Hexapotassium;(2,9,24,31,38-pentasulfonatooxy-5,27-diazaundecacyclo[23.19.0.03,23.04,20.06,19.08,17.010,15.026,42.028,41.030,39.032,37]tetratetraconta-1,3(23),4(20),6,8,10,12,14,16,18,21,24,26(42),28,30,32,34,36,38,40,43-henicosaen-16-yl) sulfate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form higher oxidation state products.
Reduction: Reduction reactions can be carried out to modify the sulfonate groups.
Substitution: The sulfonate groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction may produce sulfonate esters.
Scientific Research Applications
Hexapotassium;(2,9,24,31,38-pentasulfonatooxy-5,27-diazaundecacyclo[2319003,2304,2006,1908,17010,15026,42028,41030,39
Chemistry: As a reagent or catalyst in organic synthesis.
Biology: For studying the effects of sulfonate groups on biological systems.
Medicine: Potential use in drug development due to its unique structure.
Industry: As an additive in materials science or as a component in specialized industrial processes.
Mechanism of Action
The mechanism by which hexapotassium;(2,9,24,31,38-pentasulfonatooxy-5,27-diazaundecacyclo[23.19.0.03,23.04,20.06,19.08,17.010,15.026,42.028,41.030,39.032,37]tetratetraconta-1,3(23),4(20),6,8,10,12,14,16,18,21,24,26(42),28,30,32,34,36,38,40,43-henicosaen-16-yl) sulfate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The sulfonate groups may play a role in binding to these targets, leading to specific biochemical pathways being activated or inhibited.
Comparison with Similar Compounds
Similar compounds include other sulfonated organic molecules with complex structures. These compounds may share some chemical properties but differ in their specific applications and mechanisms of action. Examples of similar compounds include:
Sodium dodecyl sulfate: A widely used surfactant.
Sulfonated polystyrene: Used in ion-exchange resins.
Sulfonated phthalocyanines: Used in photodynamic therapy.
Hexapotassium;(2,9,24,31,38-pentasulfonatooxy-5,27-diazaundecacyclo[2319003,2304,2006,1908,17010,15026,42028,41030,39
Properties
CAS No. |
85391-38-4 |
|---|---|
Molecular Formula |
C42H18K6N2O24S6 |
Molecular Weight |
1361.6 g/mol |
IUPAC Name |
hexapotassium;(2,9,24,31,38-pentasulfonatooxy-5,27-diazaundecacyclo[23.19.0.03,23.04,20.06,19.08,17.010,15.026,42.028,41.030,39.032,37]tetratetraconta-1,3(23),4(20),6,8,10,12,14,16,18,21,24,26(42),28,30,32,34,36,38,40,43-henicosaen-16-yl) sulfate |
InChI |
InChI=1S/C42H24N2O24S6.6K/c45-69(46,47)63-37-19-5-1-3-7-21(19)39(65-71(51,52)53)29-15-31-25(13-27(29)37)17-9-11-23-33(35(17)43-31)41(67-73(57,58)59)24-12-10-18-26-14-28-30(16-32(26)44-36(18)34(24)42(23)68-74(60,61)62)40(66-72(54,55)56)22-8-4-2-6-20(22)38(28)64-70(48,49)50;;;;;;/h1-16,43-44H,(H,45,46,47)(H,48,49,50)(H,51,52,53)(H,54,55,56)(H,57,58,59)(H,60,61,62);;;;;;/q;6*+1/p-6 |
InChI Key |
INOFBQWVJQMAPO-UHFFFAOYSA-H |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C=C4C5=C(C6=C(C=C5)C(=C7C(=C6OS(=O)(=O)[O-])C=CC8=C7NC9=CC1=C(C5=CC=CC=C5C(=C1C=C89)OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])NC4=CC3=C2OS(=O)(=O)[O-])OS(=O)(=O)[O-].[K+].[K+].[K+].[K+].[K+].[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


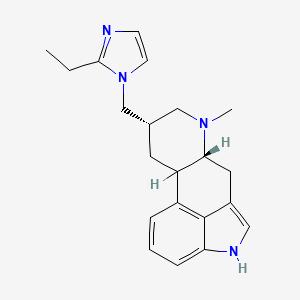
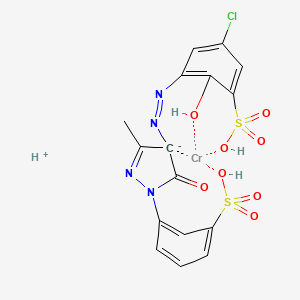
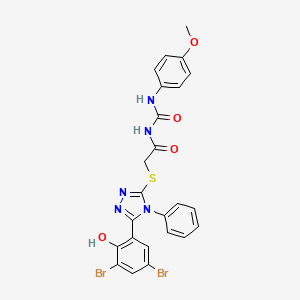
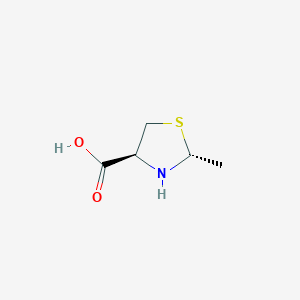

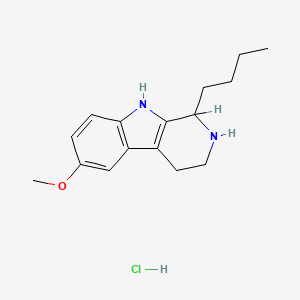
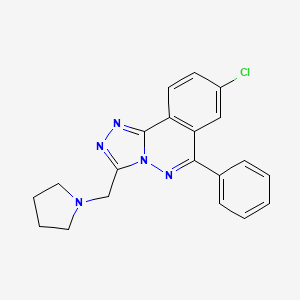
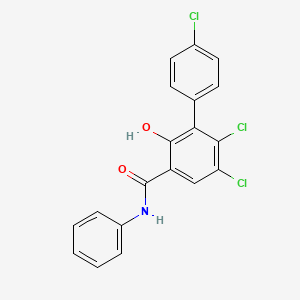
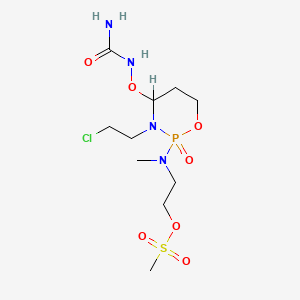
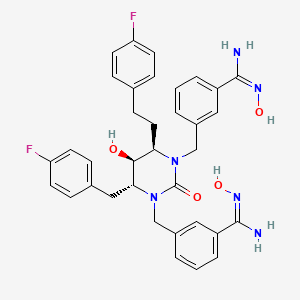
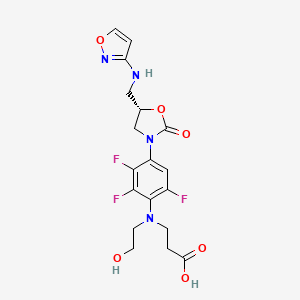
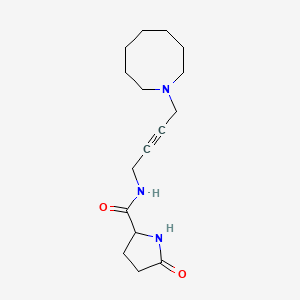

![[(E)-2-cyanoethenyl]azanium;methyl prop-2-enoate](/img/structure/B12722572.png)
